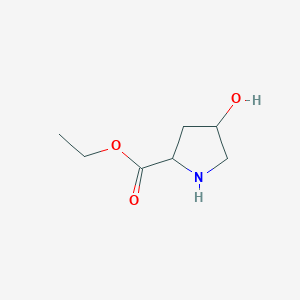![molecular formula C12H19NO2 B1604968 N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine CAS No. 418773-88-3](/img/structure/B1604968.png)
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine
Vue d'ensemble
Description
“N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine” is a chemical compound . It is also known as “1-(3,4-DIMETHOXYPHENYL)-N-((2-METHOXYPHENYL)METHYL)PROPAN-2-AMINE” and has a molecular formula of C19H25NO3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been described . Another method involves the use of cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile, conducting catalytic hydrogenation to convert the 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine, then reacting with aldehyde to prepare Schiff base, conducting methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzing to obtain N-methyl-3,3-diphenylpropylamine .
Molecular Structure Analysis
The molecular structure of “N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine” can be represented by the SMILES notation: CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2OC .
Applications De Recherche Scientifique
-
Diastereoselective Synthesis of Tetrahydroisoquinoline Derivatives
- Field : Organic Chemistry
- Application : This compound is used in the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
- Method : The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
- Results : This method leads to the synthesis of the tetrahydroisoquinoline core, which is a common structure in many biologically active compounds .
-
Flavouring Group Evaluation
- Field : Food Science
- Application : Compounds with similar structures have been evaluated for their use as flavoring agents .
- Method : The evaluation process involves a stepwise approach that integrates information on structure-activity relationships, intake from current uses, and toxicological threshold of concern .
- Results : The specific outcomes of this evaluation are not provided in the source .
-
Synthesis of Tetrahydroisoquinoline Derivatives
- Field : Organic Chemistry
- Application : A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described .
- Method : The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- Results : This method leads to the synthesis of the tetrahydroisoquinoline core, which is a common structure in many biologically active compounds .
-
Synthesis of β-Azolyl Ketones
- Field : Organic Chemistry
- Application : The study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective is of interest .
- Method : The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .
- Results : This methodology has been applied to the unique preparation of the potential bioactive compound 1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)-3- (1 H -1,2,4-triazol-1-yl)propan-1-one with moderate yield .
-
Synthesis of Novel Benzamide Compounds
- Field : Organic Chemistry
- Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Method : The synthesis involved the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives .
- Results : The obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
-
Synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Field : Organic Chemistry
- Application : The study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective is of interest .
- Method : The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .
- Results : This methodology has been applied to the unique preparation of the potential bioactive compound 1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)-3- (1 H -1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-10-6-5-7-11(14-3)12(10)15-4/h5-7,9,13H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWAPYVZLYOWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357906 | |
| Record name | N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine | |
CAS RN |
418773-88-3 | |
| Record name | N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine](/img/structure/B1604899.png)


